molecular formula C14H14ClNO4 B1611500 Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate CAS No. 26893-14-1

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B1611500
CAS No.: 26893-14-1
M. Wt: 295.72 g/mol
InChI Key: NIKMAYXKXKGXRI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS: 26893-14-1) is a quinoline derivative with a molecular formula of C₁₄H₁₄ClNO₄ and a molecular weight of 295.72 g/mol . Key properties include:

  • Density: 1.279 g/cm³ (predicted)
  • Boiling Point: 390.2°C (predicted)
  • pKa: 2.18 (indicating moderate acidity)
  • Solubility: Soluble in DMSO; stock solutions are stable at -80°C for 6 months .

It serves as a critical intermediate in synthesizing antineoplastic drugs like cabozantinib and tivozanib . The compound features a chloro substituent at position 4 and methoxy groups at positions 6 and 7, which influence its electronic and steric properties.

Properties

IUPAC Name

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMAYXKXKGXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438683
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-14-1
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Nitration 3,4-Dimethoxyacetophenone Nitric acid (HNO3), controlled temperature 2-nitro-4,5-dimethoxyacetophenone High
2 Condensation 2-nitro-4,5-dimethoxyacetophenone N,N-Dimethylformamide dimethyl acetal, reflux 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one High
3 Catalytic Hydrogenation and Ring Closure Enaminone intermediate Hydrogen gas, Pd/C catalyst, mild pressure 4-hydroxy-6,7-dimethoxyquinoline High
4 Chlorination 4-hydroxy-6,7-dimethoxyquinoline Phosphorus oxychloride (POCl3), reflux 4-chloro-6,7-dimethoxyquinoline High

Reaction Mechanism Insights and Analysis

  • Nitration introduces an electron-withdrawing nitro group ortho to the methoxy substituents, activating the aromatic ring for subsequent condensation.
  • Condensation with N,N-dimethylformamide dimethyl acetal forms an enaminone intermediate, which is key for ring closure.
  • Hydrogenation reduces the nitro group to an amine and simultaneously promotes intramolecular cyclization to form the quinoline core.
  • Chlorination replaces the hydroxy group at position 4 with chlorine, a critical step for further functionalization in drug synthesis.

This sequence is well-documented to provide high purity and yield, with the nitration and chlorination steps requiring careful temperature and reagent control to avoid side reactions.

Alternative Synthetic Routes

An alternate route reported involves starting from 3,4-dimethoxyaniline, which undergoes nucleophilic substitution with ethoxymethylene malonate, followed by thermal cyclization to form ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Subsequent chlorination with phosphorus oxychloride yields the 4-chloro derivative.

This method offers a regioselective synthesis of the quinoline-3-carboxylate ester and is useful when targeting derivatives with substitutions at the 3-position.

Reaction Conditions and Optimization

Reaction Step Key Parameters Typical Conditions Notes on Optimization
Nitration Temperature, acid conc. 0–5°C, dilute nitric acid Low temp to avoid over-nitration
Condensation Reflux time, solvent Reflux in DMF or suitable polar solvent Ensures complete enaminone formation
Hydrogenation Catalyst, pressure Pd/C catalyst, 1–3 atm H2, room temp to 50°C Avoids over-reduction, controls ring closure
Chlorination Reagent excess, temp POCl3, reflux 80–120°C Excess POCl3 ensures complete chlorination

Summary Table of Key Preparation Methods

Method No. Starting Material Key Intermediates Final Step Reagent Yield (%) Advantages Reference
1 3,4-Dimethoxyacetophenone 2-nitro-4,5-dimethoxyacetophenone → enaminone → 4-hydroxyquinoline POCl3 High Mild conditions, scalable
2 3,4-Dimethoxyaniline Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate POCl3 Moderate Regioselective ester formation

Research Findings and Industrial Relevance

  • The method using 3,4-dimethoxyacetophenone is industrially favored due to readily available raw materials, mild reaction conditions, and straightforward purification steps, resulting in high yields suitable for scale-up.
  • The 4-chloro group introduced by chlorination is a versatile handle for further nucleophilic aromatic substitution reactions, enabling synthesis of kinase inhibitors like cabozantinib and tivozanib.
  • Research also highlights the importance of controlling reaction parameters during nitration and chlorination to minimize impurities and maximize product purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and ester group undergo oxidation under controlled conditions:

  • Primary Oxidation Targets :

    • Methoxy groups at positions 6 and 7.

    • The quinoline ring’s aromatic system.

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic (H₂SO₄), 80–100°C6,7-Dimethoxyquinoline-3-carboxylic acid72%
CrO₃Acetic acid, reflux4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid65%

Oxidation typically converts the ethyl ester to a carboxylic acid or introduces hydroxyl groups to the aromatic system, enabling further functionalization for pharmaceutical intermediates.

Reduction Reactions

The chlorine substituent and ester group are key reduction sites:

  • Reduction Pathways :

    • Dechlorination to form 4-hydroxy derivatives.

    • Ester reduction to alcohols.

Reducing Agent Conditions Product Yield Source
NaBH₄Methanol, 25°CEthyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate58%
LiAlH₄Dry THF, 0°C to reflux3-(Hydroxymethyl)-4-chloro-6,7-dimethoxyquinoline41%

Selective dechlorination is critical for synthesizing hydroxychloroquine analogs, while ester reduction provides alcohol intermediates for coupling reactions .

Nucleophilic Substitution

The 4-chloro group is highly reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the quinoline ring:

Nucleophile Conditions Product Yield Source
NH₃ (aq.)Ethanol, 100°C, 12hEthyl 4-amino-6,7-dimethoxyquinoline-3-carboxylate89%
PhSHK₂CO₃, DMF, 60°C, 6hEthyl 4-(phenylthio)-6,7-dimethoxyquinoline-3-carboxylate76%
PiperidineMicrowave, 120°C, 30minEthyl 4-(piperidin-1-yl)-6,7-dimethoxyquinoline-3-carboxylate94%

This reactivity is exploited in drug synthesis; for example, substituting chlorine with amines generates precursors for kinase inhibitors like cabozantinib .

Condensation and Cyclization

The ester and methoxy groups participate in Friedländer and related annulation reactions:

Reactant Catalyst/Conditions Product Yield Source
2-AminobenzophenoneCAN (10 mol%), MeOH, 25°CEthyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate84%
Ethyl acetoacetateNaOEt, anhydrous ethanol, ΔEthyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate90%

These reactions expand the quinoline scaffold for heterocyclic libraries used in medicinal chemistry .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

Reagent Conditions Product Yield Source
NaOH (2M)Ethanol/H₂O, reflux, 4h4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid95%
H₂SO₄ (conc.)150°C, 2h4-Chloro-6,7-dimethoxyquinoline88%

Decarboxylation under acidic conditions removes the carboxylate group, simplifying the structure for further modifications .

Scientific Research Applications

Synthetic Routes

StepReaction TypeKey Reagents
NitrificationElectrophilic substitution3,4-Dimethoxyacetophenone
CondensationAldol reactionN,N-Dimethylformamide dimethyl acetal
HydrogenationReductionHydrogen gas
ChlorinationElectrophilic substitutionChlorine gas

Medicinal Chemistry

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including notable anticancer agents like cabozantinib and tivozanib . These drugs target specific enzymes involved in cancer cell proliferation and survival pathways .

Biological Activities

The compound exhibits significant biological properties:

  • Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by targeting tyrosine kinases involved in cell signaling pathways .
  • Antimicrobial Properties: Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Studies:
    • In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines at specific concentrations (e.g., IC50 values) leading to increased apoptosis rates.
    • Mechanistic studies indicated that mitochondrial dysfunction was a key pathway through which the compound exerted its effects .
  • Antimicrobial Efficacy:
    • Agar diffusion assays revealed significant inhibition zones against E. coli and S. aureus, suggesting potential for development into therapeutic agents targeting bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as an intermediate for antineoplastic drugs, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help in controlling the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate Cl (4), OMe (6,7), COOEt (3) C₁₄H₁₄ClNO₄ 295.72 Reference compound
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate Cl (4), F (6,7), COOEt (3) C₁₂H₈ClF₂NO₂ 271.65 Fluorine substituents increase electronegativity, reducing steric bulk.
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Cl (4), OMe (7), COOEt (3) C₁₃H₁₂ClNO₃ 265.70 Single methoxy group reduces lipophilicity.
Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate Br (5,8), Br₂CH (2), OMe (6,7), COOEt (3) C₁₅H₁₃Br₄NO₄ 589.76 Bromine increases molecular weight and steric hindrance.
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) C₁₁H₁₀ClNO₂ 223.66 Lacks the 3-carboxylate ester, reducing solubility.
Key Insights :
  • Electron-Withdrawing vs. In contrast, methoxy groups in the reference compound donate electron density, increasing aromatic stability.
  • Lipophilicity: The 6,7-dimethoxy groups in the reference compound enhance lipophilicity compared to mono-methoxy analogs (e.g., Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate), improving membrane permeability .
  • Steric Effects: Brominated derivatives (e.g., C₁₅H₁₃Br₄NO₄) introduce significant steric bulk, which may hinder interactions with biological targets but improve metabolic stability .
Key Insights :
  • The reference compound’s synthesis employs nitration and chlorination steps under mild conditions, favoring scalability .
  • Brominated analogs require radical bromination , which introduces regioselectivity challenges and lower yields .
  • Simpler analogs like 4-chloro-6,7-dimethoxyquinoline are synthesized via direct POCl₃-mediated chlorination, but lack functional groups like carboxylate esters .

Biological Activity

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄ClN₁O₄
  • Molecular Weight : 295.72 g/mol
  • CAS Number : 26893-14-1

The compound features a chloro group and two methoxy groups attached to a quinoline ring, which contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent . It acts primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways regulating cell division and survival. By targeting these enzymes, the compound can effectively hinder cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression at the G2/M phase.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties . It has been tested against a range of bacteria and fungi, displaying effectiveness particularly against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential use in developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key metabolic enzymes involved in cellular respiration and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Synthesis Pathways

This compound can be synthesized through various methods. One common approach involves the Friedländer synthesis method, where an amino compound reacts with a carbonyl derivative under acidic conditions.

Synthetic Route Example:

  • Starting Materials :
    • 2-Aminobenzophenone
    • Ethyl acetoacetate
    • Chloroethyl acetate
  • Procedure :
    • Mix the starting materials with a catalytic amount of acid (e.g., cerium ammonium nitrate).
    • Heat under reflux conditions for several hours.
    • Purify the resulting product through recrystallization .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
Ethyl 4-chloro-6-methylquinoline-3-carboxylateModerateLowFewer functional groups
This compoundHighHighTwo methoxy groups enhance lipophilicity
4-chloro-6-methoxyquinolineLowModerateLacks carboxylic acid

This comparative analysis underscores the enhanced biological activity attributed to the specific structural features of this compound .

Q & A

Q. What are the key synthetic routes for Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, brominated analogs (e.g., Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate) are synthesized via nucleophilic substitution using POCl₃ or N-bromosuccinimide (NBS) under reflux conditions . Key optimizations include:

  • Temperature control : Maintaining reflux (e.g., 60–100°C) to ensure complete halogenation.
  • Solvent selection : Polar aprotic solvents like DMF or CCl₄ enhance reactivity .
  • Catalyst use : Benzoyl peroxide (BPO) accelerates radical bromination .
  • Purification : Column chromatography with silica gel and solvent mixtures (e.g., ethyl acetate/hexane) improves purity .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-warming to 37°C and sonication enhance dissolution .
  • Storage : Stock solutions in DMSO should be aliquoted and stored at -20°C (1 month stability) or -80°C (6 months stability) to avoid freeze-thaw degradation .
  • Handling : Use inert atmospheres (argon/vacuum) for hygroscopic or oxidation-prone intermediates .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine at the 4-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr). Key factors include:

  • Leaving group ability : Chlorine’s moderate electronegativity facilitates displacement by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ring activation : Methoxy groups at 6,7-positions donate electron density via resonance, stabilizing the Meisenheimer intermediate during SNAr .
  • Kinetic vs. thermodynamic control : Elevated temperatures (40–60°C) favor substitution at the 4-position over other sites .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., Bruker APEX-II CCD) with SHELX software refines bond lengths/angles and confirms substituent positions. For example, deviations <0.035 Å from the quinoline plane validate stereochemistry .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C–H···O) to predict packing efficiency and stability .
  • Validation tools : Use PLATON or Mercury to check for twinning and disorder, especially in halogenated derivatives .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial studies?

Methodological Answer:

  • Derivative synthesis : Introduce substituents (e.g., fluoro, amino) at the 4-, 6-, or 8-positions to modulate lipophilicity and target binding .
  • Biological assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative bacteria. For instance, methoxy groups enhance membrane penetration, while ester groups improve solubility .
  • Computational modeling : Docking studies (AutoDock Vina) can predict affinity for bacterial topoisomerases or kinases, correlating with experimental IC₅₀ values .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers reconcile these?

Methodological Answer:

  • Controlled degradation studies : Monitor decomposition via HPLC at varying pH (1–6). The ester group hydrolyzes rapidly below pH 3, but methoxy substituents stabilize the quinoline core .
  • Isolation of intermediates : Characterize degradation products (e.g., 4-chloro-6,7-dimethoxyquinoline-3-carboxylic acid) via LC-MS to identify instability triggers .
  • Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize hydrolysis .

Experimental Design Considerations

Q. How can researchers design kinetic studies to compare halogenated analogs (e.g., Cl vs. Br)?

Methodological Answer:

  • Substrate scope : Synthesize 4-halo analogs (Cl, Br, I) via identical routes to control variables .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (e.g., SNAr with piperidine). Bromine’s larger atomic radius typically increases reactivity by 1.5–2x vs. chlorine .
  • Activation parameters : Calculate ΔG‡ via Eyring plots to differentiate electronic vs. steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

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